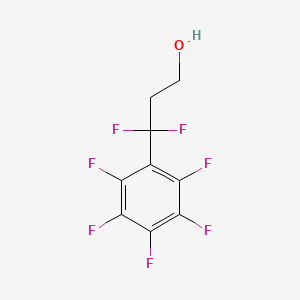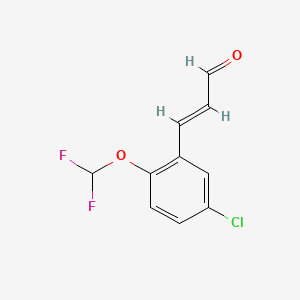
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C9H6F5O. This compound is characterized by the presence of both difluoromethyl and perfluorophenyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol typically involves the reaction of perfluorophenyl derivatives with difluoromethylating agents. One common method is the nucleophilic addition of difluoromethyl anions to perfluorophenyl ketones, followed by reduction to the corresponding alcohol. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3,3-Difluoro-3-(perfluorophenyl)propan-1-one.
Reduction: 3,3-Difluoro-3-(perfluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is primarily influenced by its fluorinated groups. The difluoromethyl and perfluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propanol: A fluorinated alcohol with similar properties but lacks the perfluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is unique due to the presence of both difluoromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C9H5F7O |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
3,3-difluoro-3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H5F7O/c10-4-3(9(15,16)1-2-17)5(11)7(13)8(14)6(4)12/h17H,1-2H2 |
InChI Key |
FBXMHEOPVHOTJD-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(hydroxymethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13556355.png)
![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)









![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)
